molecular formula C10H16F6NP B1329447 BENZYLTRIMETHYLAMMONIUM HEXAFLUOROPHOSPHATE CAS No. 6427-70-9

BENZYLTRIMETHYLAMMONIUM HEXAFLUOROPHOSPHATE

Cat. No.: B1329447
CAS No.: 6427-70-9
M. Wt: 295.2 g/mol
InChI Key: YVHTWMLHAAQMDD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

BENZYLTRIMETHYLAMMONIUM HEXAFLUOROPHOSPHATE can be synthesized through a reaction between benzyl chloride and trimethylamine, followed by anion exchange with hexafluorophosphate. The reaction typically occurs in an organic solvent such as acetonitrile or methanol .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and filtration to remove impurities .

Chemical Reactions Analysis

Types of Reactions

BENZYLTRIMETHYLAMMONIUM HEXAFLUOROPHOSPHATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various benzyl derivatives .

Mechanism of Action

The mechanism by which BENZYLTRIMETHYLAMMONIUM HEXAFLUOROPHOSPHATE exerts its effects involves its interaction with molecular targets such as enzymes and ion channels. The compound can modulate the activity of these targets by altering their conformation or by acting as a competitive inhibitor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BENZYLTRIMETHYLAMMONIUM HEXAFLUOROPHOSPHATE is unique due to its hexafluorophosphate anion, which imparts greater stability and solubility compared to other quaternary ammonium salts. This makes it particularly useful in applications requiring high ionic strength and stability .

Properties

IUPAC Name

benzyl(trimethyl)azanium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N.F6P/c1-11(2,3)9-10-7-5-4-6-8-10;1-7(2,3,4,5)6/h4-8H,9H2,1-3H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHTWMLHAAQMDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC1=CC=CC=C1.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F6NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

14800-24-9 (Parent)
Record name Ammonium, benzyltrimethyl-, hexafluorophosphate(1-)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006427709
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50214493
Record name Ammonium, benzyltrimethyl-, hexafluorophosphate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50214493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6427-70-9
Record name Ammonium, benzyltrimethyl-, hexafluorophosphate(1-)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006427709
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6427-70-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404042
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6427-70-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163087
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ammonium, benzyltrimethyl-, hexafluorophosphate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50214493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of N-Benzyl-N,N,N-trimethylammonium hexafluorophosphate in the context of the research?

A1: This compound was identified by the Otark-Mahoning Company as a potential piscicide for controlling carp populations. [] This was driven by the observation that the compound showed "unusual merit for the control of excessive carp" populations. [] The company even filed for patent protection for this specific application. []

Q2: What challenges were encountered in developing N-Benzyl-N,N,N-trimethylammonium hexafluorophosphate as a piscicide?

A2: The research mentions that finding a suitable carrier for the compound proved challenging. [] An ideal carrier would need to be attractive to carp and remain stable in water for at least 24 hours. [] The lack of such a carrier at the time of the research prevented the practical implementation of this compound as a fish control method. []

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